molecular formula C7H9N3O B1489797 1-(Pyrimidin-4-yl)azetidin-3-ol CAS No. 1339651-68-1

1-(Pyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1489797
CAS No.: 1339651-68-1
M. Wt: 151.17 g/mol
InChI Key: UNFFOCJDRFNTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring fused to an azetidine scaffold with a hydroxyl group at the 3-position. Its molecular structure combines the planar aromatic pyrimidine moiety with the strained four-membered azetidine ring, making it a unique template for medicinal chemistry and materials science. The compound’s CAS number is 1339651-68-1, and it is commercially available through one supplier as of 2025 .

The hydroxyl group on the azetidine ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name

1-pyrimidin-4-ylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-6-3-10(4-6)7-1-2-8-5-9-7/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFFOCJDRFNTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The following table compares 1-(Pyrimidin-4-yl)azetidin-3-ol with structurally related compounds, emphasizing substituents, commercial availability, and key features:

Compound Name CAS Number Key Substituents Suppliers (2025) Notable Features
This compound 1339651-68-1 -OH at azetidine 3-position 1 Polar, potential H-bond donor
1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid 1339670-12-0 -COOH at azetidine 3-position 5 Enhanced acidity, metal coordination
1-(Pyrimidin-4-yl)butane-1,3-dione 1020037-83-5 β-diketone substituent 2 Chelating agent, keto-enol tautomerism
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile 1427020-35-6 Cyclobutane fused to nitrile 1 Rigid structure, nitrile reactivity

Key Observations :

  • Polarity and Reactivity : The hydroxyl group in This compound distinguishes it from analogs like the carboxylic acid or nitrile derivatives, which exhibit stronger electrophilic or nucleophilic reactivity.
  • Commercial Availability : The carboxylic acid derivative (5 suppliers) is more accessible, suggesting broader industrial or research applications compared to the parent compound .
Spectroscopic and Structural Analysis
  • IR and NMR Trends: Pyrimidine-containing compounds typically show strong C=N stretching vibrations (~1600 cm⁻¹) in IR spectra. For azetidine derivatives, the hydroxyl group’s broad peak (~3200–3500 cm⁻¹) and azetidine ring protons (δ 3.5–4.5 ppm in ¹H NMR) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (M⁺) for these compounds are often accompanied by fragmentation patterns reflecting loss of substituents (e.g., -OH or -COOH groups) .

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